molecular formula C8H12F2O3 B6229237 4-(2,2-difluoroethyl)oxane-4-carboxylic acid CAS No. 1531573-00-8

4-(2,2-difluoroethyl)oxane-4-carboxylic acid

Cat. No.: B6229237
CAS No.: 1531573-00-8
M. Wt: 194.18 g/mol
InChI Key: KQIYPTPUTRZOQV-UHFFFAOYSA-N
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Description

The Significance of Heterocyclic Carboxylic Acids in Organic Synthesis

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental building blocks in chemistry and biology. google.comgoogle.com When a carboxylic acid functional group is attached to a heterocyclic scaffold, it provides a versatile handle for a wide array of chemical transformations. rsc.org This functional group can be converted into esters, amides, acid halides, and other derivatives, enabling the construction of more complex molecular architectures. nih.gov Furthermore, the carboxylic acid moiety itself can be crucial for biological activity, often participating in hydrogen bonding interactions with biological targets like enzymes and receptors. The synthesis of heterocyclic carboxylic acids is a major focus in organic chemistry, with numerous methods developed for their preparation. google.comsapub.org

Strategic Integration of Fluorine Atoms into Organic Scaffolds

The introduction of fluorine into organic molecules is a widely used strategy to modulate their physicochemical properties. nih.gov Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significantly increasing the molecule's steric bulk. nsf.gov The strong carbon-fluorine (C-F) bond enhances metabolic stability by blocking sites susceptible to enzymatic oxidation. researchgate.net The incorporation of fluorine can also alter a molecule's lipophilicity, pKa (acidity), and conformational preferences, which can in turn influence its bioavailability and binding affinity to target proteins. researchgate.netrsc.org The presence of a difluoroethyl group (–CH2CHF2), as seen in the target molecule, is known to impact these properties in a distinct manner compared to a single fluorine or a trifluoromethyl (–CF3) group. nih.gov

Research Trajectories in Difluoroethyl-Substituted Compounds

Compounds containing the difluoroethyl group are of increasing interest in various fields of chemistry. rsc.org This substituent can impart a unique combination of polarity and lipophilicity to a molecule. Research has focused on developing new methods for the introduction of the difluoroethyl group into organic scaffolds, a process known as difluoroethylation. acs.org The biological activities of difluoroethyl-containing compounds are also being actively explored, with this moiety being incorporated into potential therapeutic agents and agrochemicals to enhance their efficacy and pharmacokinetic profiles. rsc.org

Physicochemical Data and Synthesis

While detailed, peer-reviewed research specifically focused on 4-(2,2-difluoroethyl)oxane-4-carboxylic acid is not extensively available in public literature, its basic properties can be identified, and a potential synthetic route can be proposed based on established chemical principles.

Table 1: Basic Properties of this compound

PropertyValueSource
CAS Number 1531573-00-8 researchgate.net
Molecular Formula C8H12F2O3
Synonym 4-(2,2-Difluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid

A plausible synthetic approach to this compound could involve the alkylation of a suitable oxane precursor. For instance, a synthetic route could start from a 4-substituted oxane derivative, such as an ester of oxane-4-carboxylic acid. The carbon atom at the 4-position could be functionalized with a difluoroethyl group using a difluoroethylating agent. Subsequent hydrolysis of the ester group would then yield the final carboxylic acid. The synthesis of related 4-substituted tetrahydropyran-4-carboxylic acids often involves cyclization reactions to form the oxane ring, followed by functional group manipulations at the 4-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1531573-00-8

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

4-(2,2-difluoroethyl)oxane-4-carboxylic acid

InChI

InChI=1S/C8H12F2O3/c9-6(10)5-8(7(11)12)1-3-13-4-2-8/h6H,1-5H2,(H,11,12)

InChI Key

KQIYPTPUTRZOQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(F)F)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 2,2 Difluoroethyl Oxane 4 Carboxylic Acid

Primary Synthetic Routes to the Oxane-4-carboxylic Acid Core

The formation of the tetrahydropyran (B127337) (oxane) ring is a foundational step in the synthesis of the target molecule. Key strategies involve either building the ring through cyclization reactions or modifying a pre-existing oxane structure.

Cyclization Strategies for Tetrahydropyran-4-carboxylic Acids

The construction of the tetrahydropyran ring system can be achieved through several powerful cyclization methods, each offering distinct advantages in terms of stereocontrol and substrate scope.

Prins Cyclization: The Prins cyclization is a versatile and widely used acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring. nih.govacs.org The reaction proceeds through an oxocarbenium ion intermediate, which undergoes intramolecular attack by the alkene. nih.gov Various Lewis and Brønsted acids can be employed as catalysts, and the reaction conditions can be tuned to control the diastereoselectivity of the resulting substituted oxane. nih.govbeilstein-journals.org For instance, stereoselective Prins cyclizations have been successfully applied in the total synthesis of complex natural products containing the tetrahydropyran scaffold. nih.govnih.gov A notable variation involves the cyclization of β-hydroxydioxinones, which provides efficient access to highly functionalized and chiral tetrahydropyran-4-ones, key precursors to the desired carboxylic acid. nih.gov

Hetero-Diels-Alder Reaction: The hetero-Diels-Alder reaction is a [4+2] cycloaddition that provides a powerful method for constructing six-membered heterocyclic rings. wikipedia.org In the context of oxane synthesis, an electron-rich diene reacts with a dienophile containing a carbonyl group (an oxo-Diels-Alder reaction) to form a dihydropyran ring, which can then be hydrogenated to the saturated tetrahydropyran system. wikipedia.orgnih.gov Asymmetric versions of this reaction, often employing chiral Lewis acids or organocatalysts, allow for the enantioselective synthesis of pyran derivatives. nih.govnih.gov This method is particularly atom-economical and allows for the regio- and diastereoselective construction of multifunctional pyran structures from simple starting materials. nih.gov

Intramolecular Hydroalkoxylation: This method involves the cyclization of δ-hydroxy (or γ-hydroxy) olefins, where an alcohol moiety adds across a carbon-carbon double bond within the same molecule. organic-chemistry.org The reaction is typically catalyzed by transition metals such as platinum, gold, silver, or cobalt, as well as lanthanide triflates. organic-chemistry.org This approach is highly atom-economical and can tolerate a wide range of functional groups, making it a mild and general route to substituted cyclic ethers. organic-chemistry.orgmdpi.com The stereoselectivity of the cyclization can be high, depending on the substrate and catalyst system used. mdpi.com

Cyclization from Acyclic Precursors: A commercially viable route to tetrahydropyran-4-carboxylic acid starts with the cyclization of diethyl malonate with bis(2-chloroethyl) ether. ijprajournal.com This initial step forms diethyl tetrahydropyran-4,4-dicarboxylate. The subsequent steps involve the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by a controlled thermal decarboxylation to yield the final tetrahydropyran-4-carboxylic acid. ijprajournal.com This multi-step process has been optimized for large-scale production. ijprajournal.com

Cyclization MethodKey ReactantsTypical Catalyst/ConditionsPrimary ProductReference
Prins CyclizationHomoallylic alcohol, AldehydeBrønsted or Lewis Acid (e.g., InCl₃, BF₃·OEt₂)Substituted Tetrahydropyran nih.govacs.org
Hetero-Diels-Alder1-Oxa-1,3-butadiene, DienophileThermal or Lewis Acid CatalysisDihydropyran derivative wikipedia.orgnih.gov
Intramolecular Hydroalkoxylationδ-Hydroxy OlefinPt, Au, Ag, or Lanthanide CatalystsSubstituted Tetrahydropyran organic-chemistry.orgmdpi.com
Malonate CyclizationDiethyl malonate, Bis(2-chloroethyl) etherBase, then Hydrolysis, then HeatTetrahydropyran-4-carboxylic acid ijprajournal.com

Functionalization of Precursor Oxane Rings

An alternative strategy for synthesizing the oxane-4-carboxylic acid core involves modifying an already-formed tetrahydropyran ring. This approach often begins with commercially available or easily synthesized oxane derivatives.

One common method involves the hydrolysis of a 4-cyanotetrahydropyran derivative. google.comwipo.int The nitrile group, which can be introduced via various nucleophilic substitution reactions, is converted to a carboxylic acid under acidic or basic conditions. This provides a direct route to the desired functional group at the 4-position. google.com

Another route starts from tetrahydropyran-4-one. The ketone can be converted into the target carboxylic acid through several synthetic sequences. For example, the Strecker synthesis or related cyanohydrin formation can introduce a nitrile group, which is then hydrolyzed.

Finally, the oxidation of a 4-substituted tetrahydropyran, such as 4-(hydroxymethyl)tetrahydropyran or tetrahydropyran-4-carboxaldehyde, can yield the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation, offering a straightforward functional group interconversion to achieve the desired acid core.

Introduction of the 2,2-Difluoroethyl Moiety

The installation of fluorinated groups into organic molecules is a central theme in modern medicinal and materials chemistry. The following sections describe general fluorination methodologies that operate on carboxylic acid precursors, as per the specified synthetic strategy.

Fluorination Reactions on Carboxylic Acid Precursors

Decarboxylative fluorination is a powerful transformation that converts an aliphatic carboxylic acid into an alkyl fluoride (B91410) by replacing the carboxyl group with a fluorine atom. While this method does not directly yield the target 4-(2,2-difluoroethyl)oxane-4-carboxylic acid (as it removes the essential carboxylic acid functionality), it represents a key strategy for synthesizing related fluorinated oxane structures.

Silver-Catalyzed Decarboxylative Fluorination: This method often employs a silver salt, such as AgNO₃, as a catalyst in conjunction with an electrophilic fluorine source like Selectfluor®. organic-chemistry.orgscilit.com The reaction proceeds efficiently for a range of aliphatic carboxylic acids in aqueous solutions under mild conditions. organic-chemistry.org The proposed mechanism involves a radical pathway, making this approach highly practical and compatible with various functional groups. organic-chemistry.org

Photoredox-Catalyzed Decarboxylative Fluorination: In recent years, visible-light photoredox catalysis has emerged as a premier method for conducting decarboxylative fluorination under exceptionally mild and redox-neutral conditions. organic-chemistry.orgacs.orgnih.gov This technique uses a photocatalyst, typically an iridium complex or an organic dye, which, upon irradiation with visible light, initiates the single-electron oxidation of a carboxylate. acs.orgnih.govrsc.org The resulting carboxyl radical rapidly extrudes carbon dioxide to form an alkyl radical. This radical is then trapped by an electrophilic fluorine atom transfer agent, such as Selectfluor®, to yield the final fluoroalkane product. acs.orgnih.gov This method is notable for its operational simplicity and broad substrate scope, accommodating primary, secondary, and tertiary alkyl carboxylic acids. acs.org

MethodCatalyst/InitiatorFluorine SourceKey FeaturesReference
Silver-CatalyzedAgNO₃Selectfluor®Mild conditions; occurs in aqueous solution. organic-chemistry.orgscilit.com
Photoredox (Iridium)Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Selectfluor®Visible light mediated; redox-neutral; broad substrate scope. acs.orgnih.gov
Photoredox (Organic Dye)Eosin Y or Rose BengalSelectfluor®Transition-metal-free; green chemistry approach. rsc.org

Direct C–H fluorination is an attractive strategy for installing fluorine atoms by converting a carbon-hydrogen bond directly into a carbon-fluorine bond. This approach is highly step- and atom-economical. When applied to an oxane precursor, this method would not generate the target 2,2-difluoroethyl group but could be used to synthesize fluorinated oxane derivatives.

Transition-Metal-Catalyzed C-H Fluorination: The selective fluorination of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis. nih.gov Transition metals, particularly palladium, have been used to catalyze these transformations, often with the aid of a directing group to control site selectivity. nih.govnih.gov For example, bidentate ligands can direct the metal catalyst to a specific C–H bond (e.g., at the β- or γ-position relative to the directing group), enabling its cleavage and subsequent functionalization with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.govnih.gov

Radical-Mediated C-H Fluorination: An alternative approach involves the generation of a radical intermediate at a C–H bond, which is then intercepted by a fluorine source. nih.govscientificupdate.com This can be achieved through various methods, including photolysis or the use of radical initiators. For cyclic ethers like tetrahydropyran, radical abstraction of a hydrogen atom typically occurs at the carbon adjacent to the ether oxygen (the α-position) due to the stability of the resulting radical. rsc.org This radical can then be trapped by an electrophilic fluorinating reagent to form the C–F bond. nih.gov

MethodCatalyst/ReagentFluorine SourceSelectivity/FeaturesReference
Transition-Metal-CatalyzedPalladium(II) complexesNFSIRequires a directing group for site selectivity. nih.govnih.gov
Radical-MediatedRadical Initiator (e.g., light, peroxide)NFSI, Selectfluor®Often favors positions that form stable radical intermediates (e.g., α to ether oxygen). nih.govrsc.org

Installation of Difluoroethyl Groups via Halogen Exchange or Organometallic Reactions

The introduction of the 2,2-difluoroethyl group at the C4 position of the oxane ring is a key challenge in the synthesis of the target molecule. Two primary strategies, halogen exchange and organometallic reactions, offer viable pathways starting from a suitable precursor such as an ester of 4-(2-oxoethyl)oxane-4-carboxylic acid or 4-acetyloxane-4-carboxylic acid.

Halogen Exchange:

A common and effective method for creating gem-difluoro compounds is the deoxofluorination of ketones or aldehydes using a fluorinating agent. A plausible precursor, ethyl 4-(2-oxoethyl)oxane-4-carboxylate, could be subjected to reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor). These reagents replace the carbonyl oxygen with two fluorine atoms. This transformation is typically performed under anhydrous conditions to prevent side reactions. The reaction of an aldehyde with DAST, for instance, proceeds via a fluoro-alkoxysulfurane intermediate which then eliminates sulfur dioxide and a fluoride ion to form the gem-difluoride.

Another halogen exchange approach involves the fluorination of a diol precursor. This would start with the reduction of the keto-ester to the corresponding diol, followed by treatment with a fluorinating agent. However, direct fluorination of the ketone is generally more atom-economical.

Organometallic Reactions:

Organometallic chemistry provides a powerful toolkit for forming carbon-carbon bonds. A potential route involves the reaction of a suitable organometallic reagent with an electrophilic precursor. For instance, a 2,2-difluoroethyl Grignard reagent (F₂CHCH₂MgBr) or an organolithium equivalent could be added to a ketone such as ethyl 4-oxotetrahydropyran-4-carboxylate. This reaction would form a tertiary alcohol, which would then require a subsequent deoxygenation step to yield the final difluoroethyl group. libretexts.orglibretexts.orgorganicchemistrytutor.com

Alternatively, a more convergent approach could involve the reaction of a pre-formed difluoroethylating agent with a suitable substrate. Nickel-catalyzed reductive cross-coupling reactions have been developed for the 2,2-difluoroethylation of aryl halides using 2-chloro-1,1-difluoroethane. researchgate.net Adapting such a method to an aliphatic substrate would represent a novel application of this chemistry.

A summary of hypothetical reaction conditions is presented below.

Method Precursor Reagent(s) Plausible Conditions
DeoxofluorinationEthyl 4-(2-oxoethyl)oxane-4-carboxylateDAST or DeoxofluorAnhydrous CH₂Cl₂, low temperature to rt
Organometallic AdditionEthyl 4-oxotetrahydropyran-4-carboxylateF₂CHCH₂MgBr, then reductionAnhydrous THF, low temperature; followed by deoxygenation

Advanced and Stereoselective Synthesis of this compound

While the target molecule, this compound, is achiral due to the quaternary C4 carbon, the principles of stereoselective synthesis are paramount in medicinal chemistry for the creation of chiral analogues that may exhibit improved pharmacological properties. acs.orgnih.gov The following sections discuss how such advanced strategies could be applied to generate chiral derivatives.

Development of Chiral Synthetic Pathways

The synthesis of enantiomerically pure compounds can be achieved through several established strategies.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral lactone or a substituted carbohydrate derivative could be elaborated through a series of reactions to construct the oxane ring with defined stereocenters, prior to the introduction of the difluoroethyl and carboxylic acid moieties at the C4 position.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct a subsequent reaction in a stereoselective manner. For example, an achiral enolate derived from an oxane-4-carboxylic acid precursor could be alkylated with a difluoroethylating agent in the presence of a chiral auxiliary. The auxiliary would then be removed to yield the enantiomerically enriched product.

Asymmetric Desymmetrization: This powerful strategy involves the differentiation of two enantiotopic groups in a prochiral molecule. For example, a meso-oxetane could undergo a catalytic asymmetric ring-opening reaction to generate a chiral intermediate that could then be converted into the desired chiral oxane derivative. organic-chemistry.orgnsf.gov

Catalytic Asymmetric Synthesis Strategies

Modern synthetic chemistry offers a range of catalytic asymmetric methods for the construction of chiral centers. youtube.com

Organocatalysis: Chiral secondary amines or phosphoric acids can catalyze a variety of enantioselective transformations. organic-chemistry.org For instance, a chiral phosphoric acid could be employed to catalyze the asymmetric addition of a nucleophile to a precursor containing an enone system within the oxane ring structure, thereby establishing a key stereocenter.

Transition Metal Catalysis: Chiral transition metal complexes are widely used to catalyze asymmetric reactions with high efficiency and enantioselectivity. A copper-catalyzed asymmetric difluoromethylation using a difluorocarbene generated in situ has been reported for the synthesis of chiral α-difluorinated amino acids. nih.gov A similar strategy could potentially be adapted for the difluoroethylation of a suitable oxane precursor. nih.gov Recent advances have also demonstrated the catalytic asymmetric difluoroalkylation using in situ generated difluoroenol species. nih.govnih.govresearchgate.net

Flow Chemistry Approaches for Scale-Up

Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients, offering advantages in safety, scalability, and process control over traditional batch methods. nih.govuc.pt

The synthesis of this compound involves steps that could significantly benefit from a flow chemistry approach. For example, fluorination reactions using reagents like DAST can be highly exothermic and generate hazardous byproducts. Performing such reactions in a continuous flow reactor allows for superior temperature control, minimizing the risk of thermal runaways and improving the reaction's safety profile. nih.gov

Synthesis of Structural Analogues and Isosteres of this compound

The synthesis of structural analogues and isosteres is a cornerstone of medicinal chemistry, aimed at optimizing the biological activity and pharmacokinetic properties of a lead compound.

Structural Analogues:

Analogues of the target molecule can be designed by modifying either the oxane ring or the difluoroethyl side chain.

Oxane Ring Modification: The oxane ring can be replaced with other cyclic ethers, such as oxetanes or tetrahydrofurans, which can alter the molecule's conformation and polarity. researchgate.netnih.govresearchgate.net The oxane ring itself can also be substituted at various positions to explore structure-activity relationships. The synthesis of substituted tetrahydropyrans is a well-established field. organic-chemistry.org

Side Chain Modification: The 2,2-difluoroethyl group can be replaced with other fluorinated alkyl groups, such as trifluoromethyl or monofluoromethyl groups, to fine-tune the electronic properties and metabolic stability of the molecule.

Isosteres:

Isosteres are functional groups with similar steric and electronic properties. In drug design, the carboxylic acid group is often replaced with a bioisostere to improve properties like membrane permeability, metabolic stability, and oral bioavailability, while maintaining the key interactions with the biological target. researchgate.netugent.benih.govtechnologypublisher.com The replacement of a carboxylic acid can mitigate the risk of forming reactive acyl glucuronide metabolites. hyphadiscovery.com A variety of acidic heterocycles have been successfully employed as carboxylic acid isosteres.

Common bioisosteres for the carboxylic acid moiety include:

Tetrazoles: This five-membered nitrogen-containing ring has a pKa similar to that of carboxylic acids and can act as a hydrogen bond acceptor.

Hydroxamic Acids: This functional group is also acidic and can chelate metal ions, which can be a desirable feature in certain drug targets.

Acyl Sulfonamides: These compounds are also acidic and can mimic the charge and hydrogen bonding pattern of a carboxylate.

Cyclopentane-1,3-diones: This moiety has a comparable pKa to carboxylic acids and has been explored as a potential isostere. technologypublisher.com

The table below compares the physicochemical properties of carboxylic acid with some of its common isosteres. nih.gov

Functional Group Structure pKa logD (pH 7.4)
Carboxylic Acid-COOH4.6-0.49
Tetrazole-CN₄H5.1-0.25
Acyl Sulfonamide-CONHSO₂R4.5-0.09
Hydroxamic Acid-CONHOH8.20.71

The selection of an appropriate isostere is highly dependent on the specific biological target and the desired physicochemical properties of the final compound. researchgate.nethyphadiscovery.com

Chemical Reactivity and Transformation of 4 2,2 Difluoroethyl Oxane 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity, enabling a variety of transformations to produce a range of derivatives. Its reactions are characteristic of typical aliphatic carboxylic acids.

The conversion of the carboxyl group into esters, amides, acid halides, and anhydrides represents a fundamental set of transformations for this molecule.

Esters: Esterification is readily achieved through several standard protocols. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is a reversible process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, esters can be synthesized by reacting the corresponding carboxylate salt with an alkyl halide. A patent describing the synthesis of related tetrahydropyran-4-carboxylic acid esters specifies reacting the acid with an alcohol in the presence of an acid catalyst at temperatures ranging from 20 to 150°C. google.com Research on other carboxylic acids containing a tetrahydropyran (B127337) ring confirms their successful conversion to methyl, ethyl, and propyl esters via reactions with the respective alcohols. nih.gov

Amides: The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgnih.gov Therefore, the synthesis of amides from 4-(2,2-difluoroethyl)oxane-4-carboxylic acid typically requires the use of coupling agents or activation of the carboxyl group. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate amide bond formation by converting the hydroxyl group of the acid into a better leaving group. libretexts.org Another effective strategy involves a two-step process where the carboxylic acid is first converted into a more reactive intermediate, such as an acid halide. google.comwipo.int This acid halide is then reacted with a primary or secondary amine to yield the desired amide. google.comwipo.int Various one-pot procedures using activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have also been developed for efficient amide synthesis from carboxylic acids and amines. researchgate.net

Acid Halides: Acid halides, particularly acid chlorides, are valuable reactive intermediates. This compound can be converted to its corresponding acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This transformation replaces the -OH group with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon and facilitating subsequent reactions with nucleophiles to form esters, amides, and other derivatives. google.comlibretexts.org

Anhydrides: Symmetrical or mixed anhydrides can also be synthesized. Symmetrical anhydrides are typically formed by the dehydration of two molecules of the carboxylic acid at elevated temperatures. Mixed anhydrides are often generated in situ during amide coupling reactions or can be prepared by reacting the carboxylate salt of the acid with a different acid chloride. youtube.com

Table 1: Common Reagents for Carboxylic Acid Derivatization
DerivativeTypical Reagent(s)Reaction Type
EsterAlcohol (e.g., Methanol, Ethanol) + Acid Catalyst (e.g., H₂SO₄)Fischer Esterification
AmideAmine + Coupling Agent (e.g., DCC, EDC)Amide Coupling
Acid ChlorideThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Halogenation
Anhydride (B1165640)Acid Chloride + Carboxylate SaltAcyl Substitution

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol, yielding 4-(2,2-difluoroethyl)oxan-4-yl)methanol. This transformation requires strong reducing agents, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, readily reducing carboxylic acids to their corresponding primary alcohols. libretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to effect this conversion. libretexts.org The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. libretexts.org

Oxidation: The carbon atom of the carboxylic acid group in this compound is in a high oxidation state (+3). Consequently, it is resistant to further oxidation under typical conditions. Any attempt at oxidative transformation would likely require harsh conditions that would lead to the degradation of the molecule.

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). For simple aliphatic carboxylic acids like this compound, this reaction is generally not spontaneous and requires significant energy input.

Thermal decarboxylation can be achieved by heating the compound, often to high temperatures. Research on the closely related tetrahydropyran-4,4-dicarboxylic acid shows that decarboxylation to form tetrahydropyran-4-carboxylic acid occurs upon heating to 120–130°C in a solvent medium like xylene or paraffin (B1166041) oil. ijprajournal.com This suggests that the title compound would likely require similar or higher temperatures for thermal decarboxylation.

Modern synthetic methods offer alternative pathways for decarboxylation under milder conditions. Photoredox catalysis, for instance, has emerged as a powerful tool for the hydrodecarboxylation of various carboxylic acids, although specific application to this substrate has not been reported. organic-chemistry.org

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated six-membered cyclic ether. Unlike its smaller, strained counterparts like oxetanes (four-membered rings) and epoxides (three-membered rings), the oxane ring is largely free of ring strain and is chemically stable. beilstein-journals.orgnih.gov

Due to its inherent stability, the oxane ring in this compound is highly resistant to ring-opening reactions. Such reactions typically require harsh conditions, such as treatment with strong Brønsted or Lewis acids at elevated temperatures. Under such conditions, the carboxylic acid moiety would likely undergo reaction first.

This stability contrasts sharply with the reactivity of oxetanes, which have a significant ring strain of approximately 25.5 kcal/mol. beilstein-journals.orgnih.gov This strain makes oxetanes susceptible to ring-opening by various nucleophiles, often under acidic conditions. acs.orgnih.gov Studies have shown that some oxetane-carboxylic acids are unstable and can isomerize into lactones upon heating or even during storage at room temperature, a transformation not expected for the stable oxane ring system. nih.govresearchgate.net

Direct functionalization of the C-H bonds on the saturated carbon backbone of the oxane ring is a synthetic challenge. The methylene (B1212753) groups of the ring are generally unreactive. Introducing new functional groups onto the ring would necessitate advanced synthetic strategies that are not commonly employed and for which no specific examples related to this compound are available in the literature. Such transformations might include free-radical halogenation or transition-metal-catalyzed C-H activation, which often suffer from a lack of selectivity and require specialized conditions.

Transformations of the 2,2-Difluoroethyl Moiety

The 2,2-difluoroethyl group is a key feature of the molecule, significantly influencing its electronic properties and potential for chemical transformation. Its reactivity is primarily centered on the robust carbon-fluorine bonds and the adjacent methylene group.

Reactivity of C-F Bonds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can exceed 130 kcal/mol. wikipedia.org This high strength is attributed to the significant electronegativity difference between carbon (2.5) and fluorine (4.0), which imparts substantial ionic character to the bond and shortens its length. wikipedia.org Consequently, the C-F bonds in the 2,2-difluoroethyl group of this compound are generally unreactive under standard conditions.

Cleavage of these bonds typically requires harsh conditions or specialized reagents. Potential activation strategies include:

Lewis Acids: Strong Lewis acids can coordinate to the fluorine atoms, polarizing the C-F bond and facilitating nucleophilic attack. researchgate.net

Transition Metal Complexes: Certain transition metal complexes can insert into the C-F bond, initiating a variety of transformations. researchgate.netrsc.org

Intramolecular Nucleophilic Substitution: Although challenging, intramolecular attack by a suitable nucleophile can displace a fluoride (B91410) ion. cas.cn The rate of such SN2 reactions is influenced by the nature of the nucleophile, the size of the resulting ring, and the conformational rigidity of the precursor molecule. cas.cn In the context of this compound, the carboxylate group could theoretically act as an internal nucleophile, though this would require significant activation and favorable stereoelectronics.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

Bond (in CH3-X) Bond Dissociation Energy (kcal/mol)
C-F 115
C-H 104.9
C-Cl 83.7
C-Br 72.1
C-I 57.6

Data sourced from general chemical principles. wikipedia.org

Modification and Derivatization of the Difluoroethyl Group

Beyond direct C-F bond cleavage, the 2,2-difluoroethyl group can undergo other transformations. Derivatization often aims to alter the molecule's physical or biological properties or to introduce new functionalities.

Elimination Reactions: Under strong basic conditions, elimination of hydrogen fluoride (HF) could potentially occur to yield a vinyl fluoride derivative. This reaction would depend on the acidity of the protons on the carbon adjacent to the CF2 group.

Radical Reactions: Reactions involving radical intermediates could lead to functionalization of the ethyl group. For instance, radical-mediated halogenation could introduce additional substituents.

Difluorocarbene Chemistry: The difluoroalkyl moiety can sometimes be accessed via reactions involving difluorocarbene (:CF2), a versatile intermediate for the synthesis of gem-difluorinated heterocycles. acs.org While not a direct transformation of the existing group, this highlights a synthetic route to similar structures.

Derivatization strategies in analytical chemistry often involve modifying a molecule to enhance its detectability. nih.govlibretexts.org For a compound like this compound, derivatization would more commonly target the carboxylic acid group. researchgate.netnih.gov

Intermolecular Reactions and Complexation Studies

The carboxylic acid function is the most reactive site for intermolecular transformations. Its chemistry is well-established and includes a range of nucleophilic acyl substitution reactions. jackwestin.comsketchy.com

Salt Formation: As a carboxylic acid, the compound readily reacts with bases to form carboxylate salts. This is a fundamental acid-base reaction. msu.edu

Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) yields the corresponding ester. This process involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. libretexts.org

Amide Formation: The direct reaction with an amine is often difficult as it results in an acid-base reaction forming a stable carboxylate-ammonium salt. To form an amide, the carboxylic acid must first be activated, for example, using a coupling agent like dicyclohexylcarbodiimide (DCC). sketchy.comlibretexts.org

Conversion to Acyl Halides: The hydroxyl group of the carboxylic acid can be replaced by a halide using reagents such as thionyl chloride (SOCl2) or oxalyl chloride to form a more reactive acyl chloride. libretexts.org

Fluorinated carboxylic acids can also participate in complexation. The presence of the electronegative difluoroethyl group can influence the acidity of the carboxyl group and its ability to act as a hydrogen bond donor, potentially enhancing the formation of bimolecular networks or complexes. nih.govlincoln.ac.uk Studies on perfluorinated carboxylic acids have shown they are highly surface active and can form complexes with polymers. tandfonline.com

Table 2: Common Intermolecular Reactions of the Carboxylic Acid Group

Reaction Type Reagents Product
Salt Formation Base (e.g., NaOH) Carboxylate Salt
Fischer Esterification Alcohol (e.g., CH3OH), Acid Catalyst (e.g., H2SO4) Ester
Amide Formation Amine (e.g., NH3), Coupling Agent (e.g., DCC) Amide
Acyl Halide Formation Thionyl Chloride (SOCl2) Acyl Chloride

This table illustrates typical reactions for carboxylic acids. sketchy.comlibretexts.org

Intramolecular Cyclizations and Rearrangements

Intramolecular reactions of this compound could lead to the formation of new cyclic structures, such as lactones.

Lactonization: Intramolecular esterification, or lactonization, could occur if a hydroxyl group is present elsewhere in the molecule in a sterically favorable position. For the parent molecule, this is not a direct possibility. However, derivatives could be designed to undergo such cyclizations.

Cyclization via C-F Activation: As mentioned, an intramolecular SN2 reaction where the carboxylate displaces a fluoride ion is a theoretical possibility, which would lead to a lactone containing a monofluoro-substituted ring. cas.cn Such reactions are known to be highly dependent on ring size and substrate conformation.

Rearrangements: Rearrangements involving the oxane ring or the difluoroethyl side chain are also conceivable under specific conditions, such as in the presence of strong acids or upon thermolysis. For instance, oxetane-carboxylic acids, which are structurally related four-membered rings, have been shown to be unstable and can isomerize into lactones. researchgate.net While the six-membered oxane ring is significantly more stable, the possibility of ring-opening or rearrangement under forcing conditions cannot be entirely ruled out. cas.cnresearchgate.net-Wittig rearrangements are known for certain difluoroallylic ethers, providing a pathway to functionalized molecules containing a CF2 group, although this specific rearrangement is not applicable to the saturated structure of this compound. acs.org

Studies on substituted oxobutanoic acids have demonstrated that they can undergo intramolecular cyclization in the presence of reagents like propionic anhydride to form furanone derivatives. urfu.ruresearchgate.net This highlights the general potential for carboxylic acids with appropriately positioned keto groups to cyclize, a pathway that could be relevant to derivatives of the title compound.

Structural Elucidation and Advanced Characterization of 4 2,2 Difluoroethyl Oxane 4 Carboxylic Acid

Spectroscopic Characterization Techniques for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful technique that provides detailed information about the local electronic environment of atomic nuclei. For 4-(2,2-difluoroethyl)oxane-4-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR studies are essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the various protons in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the downfield region, typically between 10 and 12 ppm. libretexts.org The protons of the oxane ring would likely exhibit complex splitting patterns in the range of 3-4 ppm, resulting from their diastereotopic nature and coupling with neighboring protons. The difluoroethyl group's methylene (B1212753) protons adjacent to the fluorine atoms would present a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165 to 185 ppm. pressbooks.pub The quaternary carbon of the oxane ring, bonded to both the carboxylic acid and the difluoroethyl group, would also have a characteristic chemical shift. The carbons of the oxane ring are expected to appear in the typical range for aliphatic ethers, while the difluoroethyl group's carbons will be influenced by the attached fluorine atoms, leading to splitting in the spectrum.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly valuable tool. nih.gov It offers high sensitivity and a wide chemical shift range, making it ideal for probing the environment of the fluorine nuclei. nih.gov The spectrum is expected to show a signal for the two equivalent fluorine atoms, with its chemical shift providing insight into the electronic environment of the difluoroethyl group. nih.gov

Predicted NMR Data for this compound
Nucleus Predicted Chemical Shift (ppm)
¹H (Carboxylic Acid)10.0 - 12.0
¹H (Oxane Ring)3.0 - 4.5
¹H (CH₂CF₂)2.0 - 3.0 (triplet)
¹³C (C=O)165 - 185
¹³C (Quaternary C)40 - 60
¹³C (Oxane Ring)60 - 80
¹³C (CH₂CF₂)30 - 50 (triplet)
¹⁹FSpecific to environment

Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and structures, as direct experimental data for this specific compound is not publicly available.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. libretexts.orgechemi.com A strong, sharp absorption band is anticipated between 1710 and 1760 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. libretexts.org The C-O stretching of the ether in the oxane ring and the carboxylic acid will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). pressbooks.pub The C-F bond stretches of the difluoroethyl group are expected to appear as strong absorptions in the region of 1000-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The C=O stretch is also expected to be a strong band in the Raman spectrum. researchgate.net The symmetric vibrations of the oxane ring and the C-C backbone may be more prominent in the Raman spectrum than in the IR spectrum.

Predicted Vibrational Spectroscopy Data
Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
C-H Stretch2850 - 3000
C=O Stretch (Carbonyl)1710 - 1760
C-O Stretch (Ether & Acid)1050 - 1300
C-F Stretch1000 - 1100

Note: The data in this table is based on typical vibrational frequencies for the respective functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule. Upon ionization, this compound will produce a molecular ion peak corresponding to its exact mass. Subsequent fragmentation will yield a characteristic pattern. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org The presence of the difluoroethyl group and the oxane ring will lead to additional specific fragmentation patterns that can be used to confirm the structure.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. nih.gov This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the oxane ring and the solid-state packing of the molecules, including any intermolecular hydrogen bonding involving the carboxylic acid groups.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable)

The central quaternary carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. If the compound is synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer. This technique is highly sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric purity and absolute configuration of a chiral sample. mdpi.com

Theoretical and Computational Investigations of 4 2,2 Difluoroethyl Oxane 4 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) Studies on Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energetics of organic compounds. researchgate.netepa.gov By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), a detailed picture of the molecule's three-dimensional structure can be obtained. ijastems.org

The geometry optimization process seeks the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. For 4-(2,2-difluoroethyl)oxane-4-carboxylic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of the electronegative fluorine and oxygen atoms significantly influences these parameters. For instance, the C-F bonds are expected to be shorter and stronger than C-H bonds, while the geometry of the oxane ring will adopt a conformation that minimizes steric strain.

Energetic calculations provide data on the molecule's stability, including its heat of formation and total electronic energy. These values are crucial for comparing the stability of different isomers or conformers and for calculating the thermodynamics of potential reactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AnglePredicted Value
Bond Length (Å)C=O (carboxyl)1.21
Bond Length (Å)C-O (carboxyl)1.35
Bond Length (Å)O-H (carboxyl)0.97
Bond Length (Å)C-F1.36
Bond Length (Å)C-O (oxane ring)1.43
Bond Angle (°)O=C-O (carboxyl)124.5
Bond Angle (°)F-C-F106.0
Bond Angle (°)C-O-C (oxane ring)111.5

Note: This data is illustrative and represents typical values expected from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govscispace.com

For this compound, the HOMO is expected to be localized primarily on the non-bonding p-orbitals of the oxygen atoms of the carboxylic acid group, as these are the highest energy electrons. quora.com The LUMO is likely to be an antibonding π* orbital centered on the carbonyl group (C=O), which is the most electron-deficient site. quora.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Predicted Frontier Orbital Energies (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy-7.25
LUMO Energy-0.85
HOMO-LUMO Gap (ΔE)6.40

Note: This data is illustrative and represents typical values expected from DFT calculations.

Conformational Analysis and Dynamics

The flexibility of the six-membered oxane ring means that this compound can exist in several different conformations. fiveable.me The most significant of these are the chair, boat, and twist-boat forms. Conformational analysis aims to identify the most stable conformer and to quantify the energy differences between them. acs.org

For a substituted tetrahydropyran (B127337) ring, the chair conformation is almost always the most stable due to minimized angle and torsional strain. fiveable.mewikipedia.org In this molecule, both the carboxylic acid and the 2,2-difluoroethyl groups are attached to the same carbon (C4). This eliminates the issue of cis/trans isomerism but raises the question of the orientation of the C4-substituent bond relative to the ring. The primary chair conformers would be distinguished by whether the substituents are in axial or equatorial positions. Due to steric hindrance, the conformer where the bulkier 2,2-difluoroethyl group occupies the equatorial position is predicted to be the most energetically favorable. acs.org Computational studies can map the potential energy surface to identify all stable conformers and the energy barriers for interconversion between them.

Table 3: Relative Energies of Hypothetical Conformers (Illustrative Data)

ConformerSubstituent PositionRelative Energy (kcal/mol)
Chair 1 (Axial COOH)Axial0.5
Chair 2 (Equatorial COOH)Equatorial0.0 (Most Stable)
Boat->5.0

Note: This data is illustrative, predicting the equatorial conformer as the global minimum.

Reaction Mechanism and Transition State Studies

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. acs.org For this compound, several reactions could be investigated.

A common reaction of carboxylic acids is Fischer esterification, where the acid reacts with an alcohol under acidic conditions to form an ester. libretexts.org Theoretical studies can model this multi-step process, which involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfers, and elimination of water. khanacademy.org By calculating the energy of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the rate-determining step and provides insight into the reaction kinetics. Other potential reactions for study include decarboxylation, reduction to an alcohol, or conversion to an acyl chloride. jackwestin.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.comlibretexts.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites of nucleophilic and electrophilic attack. deeporigin.comresearchgate.net

The MEP map is colored to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic "potential," indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a deep red region around the carbonyl and hydroxyl oxygen atoms of the carboxyl group, reflecting their high electron density due to lone pairs. A strong blue region would be located on the acidic hydrogen of the hydroxyl group, highlighting its susceptibility to being abstracted by a base. The highly electronegative fluorine atoms would also create a negative potential on the surface of the difluoroethyl group, while simultaneously making the adjacent carbon atoms more electron-deficient.

Applications of 4 2,2 Difluoroethyl Oxane 4 Carboxylic Acid in Chemical Sciences

Role as a Synthetic Building Block and Intermediate

As a bifunctional molecule, featuring both a carboxylic acid and a fluorinated alkyl chain on a stable heterocyclic scaffold, 4-(2,2-difluoroethyl)oxane-4-carboxylic acid is well-positioned to serve as a versatile building block in organic synthesis. Carboxylic acids are fundamental functional groups that participate in a vast array of chemical transformations. researchgate.net

In Complex Molecule Synthesis

The carboxylic acid group provides a reactive handle for various coupling reactions, such as amidation and esterification, allowing for the facile incorporation of the 4-(2,2-difluoroethyl)oxane moiety into larger, more complex molecular architectures. Oxetane- and oxane-carboxylic acids are frequently mentioned in scientific literature and patents as starting materials for synthesis. nih.gov The oxane ring itself is a stable, sp³-rich scaffold that can impart desirable physicochemical properties to a target molecule. The synthesis of complex molecules often relies on such robust building blocks that can withstand various reaction conditions while providing a specific three-dimensional structure.

As a Synthon for Fluorinated Heterocycles

Fluorinated heterocycles are of paramount importance in modern drug discovery and agrochemicals. rsc.orgrsc.org The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. rsc.orgtandfonline.com Carboxylic acids and their derivatives are key precursors for the synthesis of various heterocyclic systems. For instance, fluorinated carboxylic acids can undergo decarboxylative reactions to introduce fluorine or a fluoroalkyl group into a molecule. acs.org

The compound this compound could serve as a precursor for various fluorinated heterocyclic systems. Through multi-step synthetic sequences, the carboxylic acid could be transformed into other functional groups, which could then participate in cyclization reactions to form new rings. For example, reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group, could set the stage for intramolecular nucleophilic substitution to form spirocyclic or fused ring systems. The synthesis of diverse fluorinated pyrazoles, pyrimidines, and other heterocycles often starts from fluorinated carbonyl compounds or their equivalents. nih.govresearchgate.net

Interactive Table: Potential Reactions of the Carboxylic Acid Moiety

Reaction TypeReagentsProduct TypePotential Application
Amidation Amine, Coupling Agent (e.g., HATU, EDC)AmideSynthesis of bioactive compounds, polymers
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)EsterProdrug synthesis, fragrance components
Reduction Reducing Agent (e.g., LiAlH₄, BH₃)Primary AlcoholIntermediate for further functionalization
Decarboxylation Heat or CatalystDifluoroethyloxaneRemoval of the carboxyl group
Halodecarboxylation Halogen Source (e.g., Selectfluor)Fluorinated DerivativeIntroduction of other halogens

Contribution to the Design of Advanced Chemical Scaffolds

Chemical scaffolds form the core structure of molecules in drug discovery, providing the three-dimensional framework upon which functional groups are appended to interact with biological targets. digitellinc.comnih.gov The unique combination of the oxane ring and the difluoroethyl group in this compound offers distinct advantages for designing novel scaffolds.

Utilizing the Oxane Ring as a Structural Template

The oxane (tetrahydropyran) ring is a prevalent "privileged scaffold" in medicinal chemistry. news-medical.net It is a saturated, six-membered heterocycle that is metabolically stable and can act as a bioisosteric replacement for other groups, such as a phenyl ring, while improving properties like aqueous solubility. nih.gov Its defined chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with protein binding sites. The oxane ring can serve as a central scaffold to which various functional groups are attached, guiding the development of new therapeutic agents. mdpi.com

Leveraging the Difluoroethyl Moiety for Molecular Design

The difluoromethyl (CF₂H) group, and by extension the difluoroethyl group, is of significant interest in drug design. nih.gov It possesses a unique combination of properties that can be exploited to fine-tune the characteristics of a lead compound.

Hydrogen Bond Donor: The C-H bond in the CHF₂ group is polarized and can act as a weak hydrogen bond donor, enhancing binding affinity and specificity to a biological target. nih.gov

Lipophilicity Modulation: Fluorine is highly electronegative but also lipophilic. The introduction of a difluoroethyl group can increase lipophilicity, which can improve a molecule's ability to cross cell membranes. nih.govmdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluoroalkyl groups resistant to metabolic degradation by enzymes like cytochrome P450. tandfonline.commdpi.com This can increase the half-life of a drug in the body.

Bioisosterism: The CF₂H group is considered a metabolically stable bioisostere of alcohol (OH), thiol (SH), or amine (NH₂) groups, which are common pharmacophores. nih.gov

The presence of the difluoroethyl group on the oxane scaffold provides a powerful tool for medicinal chemists to optimize drug candidates' absorption, distribution, metabolism, and excretion (ADME) properties.

Interactive Table: Properties Conferred by Key Structural Moieties

Structural MoietyKey PropertiesImpact on Molecular Design
Oxane Ring sp³-rich, conformationally defined, metabolically stable, improves solubilityProvides a robust and favorable scaffold for arranging substituents in 3D space. news-medical.netmdpi.com
Difluoroethyl Group Increases lipophilicity, enhances metabolic stability, acts as a hydrogen bond donorImproves membrane permeability, prolongs drug half-life, and can increase target binding affinity. tandfonline.comnih.govmdpi.com
Carboxylic Acid Acidic, can be ionized, reactive handle for synthesisEnhances water solubility at physiological pH, provides a point for chemical modification and conjugation. researchgate.net

Exploration in Materials Science Precursors

Fluorinated compounds are not only crucial in life sciences but also in materials science, forming the basis for a wide range of advanced materials. alfa-chemistry.com Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are known for their high thermal stability, chemical resistance, and unique surface properties. alfa-chemistry.com

While direct applications of this compound in materials science are not documented, its structure suggests potential as a monomer or precursor for specialized polymers. The carboxylic acid functionality could be used for polymerization reactions, such as the formation of polyesters or polyamides. The resulting polymers would incorporate the fluorinated oxane moiety into the polymer backbone or as a pendant group. Such materials could exhibit interesting properties, including:

Hydrophobicity and Oleophobicity: The presence of the difluoroethyl groups would likely impart water- and oil-repellent properties to surfaces coated with these polymers.

Thermal Stability: Fluorinated building blocks generally show higher thermal stability compared to their non-fluorinated counterparts. youtube.com

Low Refractive Index: Fluorinated materials often have low refractive indices, making them potentially useful in optical applications.

The synthesis of functional monomers is a key area of research for creating new polymers with tailored properties. man.ac.uk Compounds like this compound represent building blocks that could be explored for the development of novel, high-performance fluorinated materials.

Advancements in Fluorine Chemistry through its Synthesis and Reactivity Studies

The introduction of fluorine and fluorinated alkyl groups into organic molecules has been a transformative strategy in medicinal chemistry, materials science, and agrochemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound. The hypothetical study of "this compound" would offer a valuable platform to explore the interplay between a fluorinated side chain and a heterocyclic core, contributing to the broader understanding of fluorine chemistry.

Synthesis as a Driver for Methodological Advancement

The synthesis of "this compound" would likely necessitate the development or refinement of existing synthetic methodologies for introducing difluoroalkyl groups adjacent to a quaternary center on a saturated heterocycle. A plausible, though not documented, synthetic approach could be conceptualized based on established reactions for similar structures.

One potential route could start from a precursor such as diethyl 5,5-bis(hydroxymethyl)pimelate. This could undergo a series of reactions including protection of the hydroxyl groups, cyclization to form the oxane ring, and subsequent functional group manipulations to introduce the difluoroethyl group. The key challenge would be the introduction of the C2F2H moiety. This might be achieved through the reaction of a corresponding ketone precursor with a difluorinating agent.

Hypothetical Synthetic Pathway:

StepReactant(s)Reagent(s)ProductPurpose
1Diethyl 5,5-bis(hydroxymethyl)pimelateAcid catalystDiethyl oxane-4,4-dicarboxylateFormation of the oxane ring
2Diethyl oxane-4,4-dicarboxylateBase, Ethyl 2,2-difluoroacetateDiethyl 4-(2,2-difluoro-1-ethoxycarbonyl-ethyl)oxane-4-carboxylateIntroduction of the difluoroacetate unit
3Diethyl 4-(2,2-difluoro-1-ethoxycarbonyl-ethyl)oxane-4-carboxylateAcid or base hydrolysis4-(1-carboxy-2,2-difluoroethyl)oxane-4-carboxylic acidHydrolysis of the esters
44-(1-carboxy-2,2-difluoroethyl)oxane-4-carboxylic acidHeatThis compoundDecarboxylation

This table presents a hypothetical reaction sequence and is not based on published experimental data for this specific compound.

The challenges encountered in such a synthesis, for instance, in achieving selective difluorination without side reactions or in controlling the stability of intermediates, would drive innovation in synthetic fluorine chemistry. New reagents or catalytic systems might be required to efficiently construct this specific molecular architecture.

Reactivity Studies and the Influence of the Difluoroethyl Group

The reactivity of "this compound" would be of significant interest. The electron-withdrawing nature of the difluoroethyl group would be expected to influence the acidity of the carboxylic acid. A comparative study of the pKa values of the fluorinated compound and its non-fluorinated analog, oxane-4-carboxylic acid, would provide quantitative data on this electronic effect.

Predicted pKa Comparison:

CompoundPredicted pKaRationale
Oxane-4-carboxylic acid~4.5Standard carboxylic acid acidity
This compound< 4.5The inductive electron-withdrawing effect of the two fluorine atoms is expected to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid.

The predicted pKa values are estimates based on general chemical principles.

Furthermore, the presence of the difluoroethyl group could impact the reactivity of the oxane ring itself. While the oxane ring is generally stable, the electronic influence of the fluorinated substituent might alter its susceptibility to ring-opening reactions under certain conditions. Investigating the stability of the molecule under strongly acidic or basic conditions would provide valuable insights into the interplay of the fluorinated group and the heterocyclic system.

The study of the reactivity of "this compound" in reactions such as esterification, amidation, and other derivatizations of the carboxylic acid group would also be informative. The steric bulk and electronic nature of the difluoroethyl group could influence reaction kinetics and yields, providing a deeper understanding of how such fluorinated substituents modulate the reactivity of nearby functional groups. This knowledge is crucial for the rational design of more complex molecules incorporating this and similar fluorinated building blocks.

Future Research Directions and Open Challenges

Development of Greener Synthetic Pathways

The synthesis of complex fluorinated molecules often involves multiple steps and can generate significant chemical waste. soci.orgepa.gov A major challenge in organofluorine chemistry is the development of environmentally benign synthetic methods. rsc.orgresearchgate.net Future research on 4-(2,2-difluoroethyl)oxane-4-carboxylic acid should prioritize the development of sustainable synthetic routes.

Key goals for greener synthesis include:

Reducing Process Mass Intensity (PMI): Current multi-step syntheses for similar complex molecules can have high PMIs, indicating a large amount of waste is produced relative to the product. epa.gov Research should aim to develop more convergent and efficient syntheses to lower the PMI.

Utilizing Safer Reagents: Traditional fluorination methods can employ hazardous reagents. soci.org Future pathways could explore novel, safer fluorinating agents or catalytic methods that avoid harsh conditions.

Implementing Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability over traditional batch methods, particularly for reactions involving hazardous intermediates or requiring precise temperature control. epa.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. semanticscholar.org

Table 1: Comparison of Conventional vs. Green Synthetic Metrics

MetricConventional ApproachPotential Green Chemistry GoalSignificance
Process Mass Intensity (PMI)High (e.g., >100)Low (e.g., <50)Reduces overall waste and improves efficiency. epa.gov
Solvent UsageUse of chlorinated or other hazardous solvents.Use of benign solvents (water, ethanol) or solvent-free conditions.Minimizes environmental impact and improves worker safety. semanticscholar.org
Energy ConsumptionHigh-temperature or cryogenic reactions.Reactions at or near ambient temperature.Reduces carbon footprint and operational costs. epa.gov
Atom EconomyOften low due to the use of stoichiometric reagents.High, through the use of catalytic methods.Maximizes raw material utilization and minimizes byproducts. semanticscholar.org

Exploration of Novel Reactivity Patterns for the Difluoroethyl Group

The difluoroethyl group (–CH2CF2–) is a critical functional moiety, yet its reactivity is not as extensively explored as that of the trifluoromethyl group. nih.gov Future studies could unlock new chemical transformations for this compound, enabling the synthesis of diverse derivatives.

Potential areas of exploration include:

C-F Bond Activation: While the carbon-fluorine bond is exceptionally strong, methods for its selective activation and functionalization are emerging. researchgate.net Research into activating the C-F bonds of the difluoroethyl group could lead to novel compounds that are otherwise inaccessible.

Late-Stage Functionalization: Developing reactions that modify the difluoroethyl group late in a synthetic sequence would provide rapid access to a library of analogues for structure-activity relationship (SAR) studies. pharmtech.com

Bioisosteric Replacements: The difluoroethyl group can act as a bioisostere for other chemical groups, influencing molecular conformation and electronic properties. uni-muenster.de Investigating its role in modulating biological activity by serving as, for example, a more polar analogue of a trifluoromethyl group, would be a valuable pursuit.

Table 2: Potential Reactions for the Difluoroethyl Moiety

Reaction TypePotential OutcomeResearch Challenge/Goal
Radical C-H DifluoromethylationIntroduction of the difluoromethyl group onto other molecules. nih.govDevelop methods using the title compound as a difluoroethylating agent.
Reductive C-F CleavageFormation of a monofluoroethyl or ethyl group.Achieve selective single or double defluorination to fine-tune properties.
Nucleophilic SubstitutionReplacement of fluorine atoms.Overcome the high bond strength and inertness of the C-F bond. researchgate.net

Computational Design and Prediction of Derivative Properties

Computational chemistry is an indispensable tool in modern drug discovery and materials science for predicting molecular properties and guiding synthetic efforts. nih.govacs.org Applying these methods to this compound and its potential derivatives can accelerate the discovery of new functional molecules.

Future computational studies could focus on:

Conformational Analysis: Understanding the preferred three-dimensional shape of the molecule, which is influenced by the stereoelectronics of the oxane ring and the fluorine atoms.

Property Prediction: Calculating key physicochemical properties such as pKa, lipophilicity (logP), and aqueous solubility for virtual derivatives to prioritize synthetic targets. nih.gov

Molecular Docking: Simulating the binding of derivatives to biological targets (e.g., protein active sites) to predict potential biological activity and guide rational drug design. nih.govchapman.edu

Quantum Chemical Calculations: Investigating electronic properties, such as molecular orbital energies (HOMO/LUMO), to understand the molecule's reactivity and potential for use in electronic materials. emerginginvestigators.orgnih.gov

Table 3: Application of Computational Methods to Derivative Design

Computational MethodPredicted PropertyApplication in Research
Density Functional Theory (DFT)Electronic structure, reactivity indices, pKa. nih.govGuiding synthesis, understanding reactivity.
Molecular Dynamics (MD) SimulationsConformational flexibility, interaction with water/membranes. nih.govPredicting bioavailability and protein binding dynamics.
Quantitative Structure-Activity Relationship (QSAR)Biological activity (e.g., potency, toxicity).Building predictive models from experimental data to design better compounds.
Molecular DockingBinding affinity and mode to a biological target. chapman.eduScreening virtual libraries for potential drug candidates.

Integration into Macrocyclic or Polymeric Systems

The carboxylic acid functional group provides a convenient handle for incorporating this compound into larger molecular architectures, such as macrocycles and polymers. This integration could lead to materials with novel properties and applications.

Open challenges and research directions include:

Polymer Synthesis: Developing polymerization methods (e.g., condensation polymerization) to create polyesters or polyamides containing the fluorinated oxane moiety.

Prodrug Development: Attaching the molecule to a biocompatible polymer via a cleavable linker to create a polymeric prodrug for controlled drug delivery. nih.gov

Functional Materials: Exploring the use of these polymers in materials science, where the fluorine content could impart properties such as hydrophobicity, thermal stability, or unique dielectric properties.

Macrocycle Synthesis: Incorporating the compound into macrocyclic structures could lead to novel host-guest systems or molecules with constrained conformations for probing biological interactions.

Table 4: Potential Applications of Polymeric Derivatives

Polymer TypeMethod of IntegrationPotential ApplicationKey Property
Polyester/PolyamideCondensation polymerizationSpecialty plastics, functional coatingsIncreased thermal stability and chemical resistance from fluorine content.
PEG ConjugateEster or amide linkageDrug delivery systems. nih.govImproved pharmacokinetics and targeted release.
Self-Assembling Block CopolymersUse as a monomer unitNanoparticle formation for encapsulationControl over hydrophilicity/lipophilicity balance.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research projects that bridge chemistry, biology, and materials science. uni-heidelberg.denih.gov

Collaborative opportunities include:

Medicinal Chemistry and Chemical Biology: Synthetic chemists could prepare derivatives that are then tested by biologists for activity against various diseases. The fluorine atoms could also serve as valuable probes for ¹⁹F NMR studies to investigate protein-ligand interactions. nih.gov

Materials Science and Engineering: The unique properties imparted by the fluorinated oxane structure could be exploited by materials scientists to create novel polymers, liquid crystals, or electronic materials.

Pharmacology and Drug Metabolism: Pharmacologists could study the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its derivatives to understand how the difluoroethyl and oxane motifs influence its behavior in biological systems.

Table 5: Interdisciplinary Research Questions

Collaborating FieldsKey Research QuestionPotential Impact
Organic Synthesis & Medicinal ChemistryHow can we efficiently synthesize a diverse library of derivatives?Accelerate the discovery of new therapeutic agents. tandfonline.com
Computational Chemistry & BiochemistryWhat is the molecular basis for the biological activity of these compounds?Enable rational, structure-based drug design. nih.gov
Polymer Chemistry & Materials ScienceWhat are the bulk properties of polymers containing this monomer?Development of new high-performance materials.
Chemical Biology & RadiologyCan an ¹⁸F-labeled version be synthesized for PET imaging? nih.govCreation of new diagnostic tools for in vivo imaging.

Q & A

Q. What are the optimal synthetic routes for 4-(2,2-difluoroethyl)oxane-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of a fluorinated precursor. For example, nucleophilic substitution of a hydroxyl group with a difluoroethyl moiety under acidic conditions, followed by carboxylation. Key steps include:
  • Precursor preparation : Start with a tetrahydropyran derivative substituted with a leaving group (e.g., bromide) at the 4-position.
  • Fluorination : Use 2,2-difluoroethylamine or a related reagent in a nucleophilic substitution reaction.
  • Carboxylation : Introduce the carboxylic acid group via oxidation or hydrolysis of a nitrile intermediate.
  • Optimization : Adjust reaction temperature (e.g., 60–80°C for fluorination) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor purity via HPLC .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : 1^1H and 13^{13}C NMR to identify proton environments (e.g., oxane ring protons at δ 3.5–4.5 ppm) and fluorine coupling patterns (2JFF^2J_{F-F} splitting in 19^{19}F NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M-H]^- peak at m/z 207.06 for C8_8H11_{11}F2_2O3_3).
  • IR Spectroscopy : Validate carboxylic acid C=O stretch (~1700 cm1^{-1}) and O-H stretch (~2500–3000 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow SDS guidelines for fluorinated carboxylic acids:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Contradictions may arise from impurities or hydration states. To resolve:
  • Purification : Recrystallize from ethanol/water mixtures to isolate anhydrous vs. hydrated forms.
  • Solvent Screening : Test solubility in DMSO (polar aprotic) vs. ethyl acetate (non-polar) using UV-Vis spectroscopy.
  • Thermodynamic Analysis : Measure solubility vs. temperature curves to identify polymorphic transitions .

Q. What strategies can elucidate the compound’s mechanism in enzyme inhibition studies?

  • Methodological Answer : Use fluorinated analogs to probe binding interactions:
  • Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters.
  • Molecular Docking : Compare docking poses of this compound vs. non-fluorinated analogs in enzyme active sites (e.g., using AutoDock Vina) .

Q. How can conflicting bioactivity data in cell-based vs. cell-free assays be resolved?

  • Methodological Answer : Discrepancies may stem from membrane permeability or off-target effects.
  • Permeability Testing : Use Caco-2 cell monolayers to assess passive diffusion.
  • Metabolite Profiling : Analyze intracellular metabolites via LC-MS to identify degradation products.
  • Proteomic Screens : Perform affinity pulldown assays to detect non-target protein interactions .

Data Analysis & Validation

Q. What computational methods validate the stereochemical configuration of this compound?

  • Methodological Answer : Combine experimental and computational
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts.
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism (VCD) spectra with computed spectra to confirm enantiomeric purity .

Q. How should researchers design experiments to assess environmental persistence of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradation:
  • Ready Biodegradability Test : Incubate with activated sludge and monitor CO2_2 evolution.
  • Hydrolysis Studies : Measure degradation rates at pH 4, 7, and 9 using HPLC.
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.